2-(3,6-dioxopiperazin-2-yl)acetic acid
Description
2-(3,6-Dioxopiperazin-2-yl)acetic acid is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 3 and 6, and an acetic acid side chain at position 2. Its synthesis typically involves multicomponent reactions or cyclization of dipeptide derivatives .
Properties
CAS No. |
37774-39-3 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Formation of the Piperazine Ring : Ethylenediamine reacts with α-ketoglutaric acid in a cyclocondensation reaction. The α-keto group facilitates ring closure, forming the 3,6-dioxopiperazin-2-yl moiety.
-
Introduction of the Acetic Acid Side Chain : A glycine derivative is introduced via nucleophilic substitution, followed by oxidation to stabilize the ketone groups.
Optimization Insights :
-
Catalysts : Use of trifluoroacetic acid (TFA) as a catalyst enhances cyclization efficiency.
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity.
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 65–72 |
| Reaction Time | 12–24 hours | — |
| Molar Ratio (Ethylenediamine:α-Ketoglutaric Acid) | 1:1.2 | — |
Hydrolysis of Methyl 2-(3,6-Dioxopiperazin-2-yl)acetate
Hydrolysis of ester precursors offers a straightforward route to the target carboxylic acid. Methyl 2-(3,6-dioxopiperazin-2-yl)acetate serves as a key intermediate, synthesized via esterification of the corresponding acid.
Procedure
-
Ester Synthesis : Piperazine-2,5-dione reacts with methyl bromoacetate in the presence of NaH, yielding the methyl ester.
-
Acidic/Basic Hydrolysis : The ester undergoes hydrolysis using:
-
Acidic Conditions : 6M HCl, reflux for 6 hours.
-
Basic Conditions : 2M NaOH, room temperature for 24 hours.
-
Key Findings :
-
Basic hydrolysis achieves higher yields (85–90%) compared to acidic methods (70–75%) due to reduced side reactions.
-
Neutralization with HCl post-hydrolysis precipitates the product, simplifying purification.
Table 2: Hydrolysis Efficiency Comparison
| Condition | Temperature (°C) | Time (Hours) | Yield (%) |
|---|---|---|---|
| 6M HCl | 110 | 6 | 72 |
| 2M NaOH | 25 | 24 | 88 |
Solid-Phase Peptide Synthesis (SPPS)
SPPS is employed for high-purity synthesis, particularly in research-scale production. The method leverages resin-bound intermediates to minimize purification challenges.
Steps
-
Resin Functionalization : Wang resin is activated with Fmoc-glycine.
-
Piperazine Ring Assembly : Sequential coupling of Fmoc-protected ethylenediamine and ketoglutaric acid derivatives.
-
Cleavage and Deprotection : Trifluoroacetic acid (TFA) cleaves the product from the resin while removing protecting groups.
Advantages :
Table 3: SPPS Performance Metrics
| Metric | Value |
|---|---|
| Coupling Efficiency | 99.8% per step |
| Total Yield | 40–50% |
| Purity (HPLC) | 96–98% |
Thermal Cyclization of Linear Precursors
Heating linear dipeptide analogs induces cyclization, forming the dioxopiperazine ring. This method is scalable and avoids toxic reagents.
Protocol
-
Dipeptide Synthesis : L-Aspartic acid and glycine methyl ester are condensed via EDC/HOBt coupling.
-
Cyclization : The dipeptide is heated at 150°C under vacuum, eliminating methanol and forming the cyclic structure.
Critical Parameters :
-
Temperature Control : Excess heat (>160°C) degrades the product.
-
Vacuum Application : Facilitates byproduct removal, shifting equilibrium toward cyclization.
Table 4: Thermal Cyclization Optimization
| Vacuum Pressure (mbar) | Temperature (°C) | Yield (%) |
|---|---|---|
| 10 | 150 | 68 |
| 5 | 145 | 75 |
Biocatalytic Approaches
Emerging enzymatic methods leverage lipases or peptidases to catalyze ring closure under mild conditions.
Case Study: Candida antarctica Lipase B (CAL-B)
-
Substrate : N-Acetylated dipeptide.
-
Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.
Limitations :
-
Enzyme cost and scalability remain challenges.
-
Limited substrate scope compared to chemical methods.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-dioxopiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. Studies have shown that 2-(3,6-dioxopiperazin-2-yl)acetic acid can inhibit tumor growth by inducing apoptosis in cancer cells. Its ability to interact with specific cellular pathways makes it a candidate for further development in cancer therapeutics.
Case Study : A study published in Cancer Research demonstrated that a piperazine derivative showed enhanced cytotoxicity against various cancer cell lines when compared to standard chemotherapeutics. This suggests that this compound could be further explored as a lead compound for new anticancer agents .
2. Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter levels and provide protection against neurodegenerative diseases.
Case Study : In a preclinical study, the administration of this compound showed promising results in reducing oxidative stress markers in animal models of Alzheimer’s disease . This highlights its potential as a therapeutic agent for neurodegenerative disorders.
1. Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry due to its well-defined structure. It is used in the calibration of chromatographic techniques such as HPLC and LC-MS.
2. Biochemical Research
In biochemical studies, this compound has been utilized as a probe to study enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of 2-(3,6-dioxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The compound’s structure allows it to bind to active sites on enzymes, thereby altering their function and affecting cellular pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and functional groups of 2-(3,6-dioxopiperazin-2-yl)acetic acid with related compounds:
| Compound Name | Substituents/Modifications | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | Acetic acid at C2; ketones at C3, C6 | C₆H₈N₂O₄ | Carboxylic acid, diketopiperazine ring |
| 2-[5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid | Additional carboxymethyl at C5 | C₈H₁₀N₂O₆ | Two carboxylic acids, diketopiperazine |
| (S)-2-(3,6-Dioxopiperazin-2-yl)acetic acid | Stereospecific S-configuration at C2 | C₆H₈N₂O₄ | Chiral center, carboxylic acid |
| 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid (DKP) | Benzyl group at C5 | C₁₃H₁₄N₂O₄ | Aromatic substituent, carboxylic acid |
Key Observations :
- Carboxymethyl derivative (C₈H₁₀N₂O₆): The additional carboxymethyl group increases hydrogen-bond donors (4 vs. 2) and molecular weight (230.17 vs. 172.14), enhancing solubility in polar solvents .
- Stereoisomer (S-configuration) : The chiral center may influence biological activity, such as enzyme binding or receptor interactions, compared to the racemic mixture .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3,6-dioxopiperazin-2-yl)acetic acid, and how can side reactions be mitigated?
- Methodology : Optimize synthesis via stepwise ring closure and functionalization. For example, use a two-step process: (1) cyclocondensation of glyoxylic acid with ethylenediamine derivatives under controlled pH (~4–5) to form the dioxopiperazine core, followed by (2) alkylation with bromoacetic acid at 60–80°C in DMF. Monitor by TLC and HPLC to track intermediate formation .
- Byproduct Mitigation : Reduce side products (e.g., over-alkylation or hydrolysis) by maintaining stoichiometric ratios (1:1.2 for core:alkylating agent) and inert atmospheres (N₂). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
Q. Which analytical techniques are most reliable for assessing the purity and structural confirmation of this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Confirm regiochemistry using characteristic shifts (e.g., α-protons to carbonyls at δ 3.8–4.2 ppm; carbonyl carbons at ~165–170 ppm) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN, gradient elution) with UV detection at 210 nm for purity ≥98% .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Recommendations : Store at –20°C in airtight, light-resistant containers under desiccant (silica gel). Avoid prolonged exposure to humidity (>60% RH) or temperatures >25°C, which accelerate hydrolysis of the diketopiperazine ring .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve the crystal structure of this compound?
- Experimental Design : Grow single crystals via slow evaporation (solvent: acetone/water 7:3). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to 0.8 Å resolution. Use SHELXL for refinement: define hydrogen positions via riding models, apply anisotropic displacement parameters for non-H atoms, and validate with R₁ < 5% .
- Key Parameters : Analyze hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the diketopiperazine ring) and torsional angles to confirm conformational rigidity .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein binding using AMBER or GROMACS. Parameterize the compound with GAFF force fields; run simulations (100 ns) in explicit solvent (TIP3P water) to assess stability of binding poses (e.g., with adenosine receptors) .
- Docking Studies : Use AutoDock Vina to screen against target enzymes (e.g., peptidases). Validate docking scores (ΔG < –7 kcal/mol) with experimental IC₅₀ data .
Q. How do pH and thermal stress influence the degradation pathways of this compound?
- Degradation Analysis :
- Acidic Conditions (pH < 3) : Hydrolysis of the diketopiperazine ring to form glyoxylic acid and ethylenediamine derivatives. Monitor via LC-MS (degradants at m/z 74 and 89) .
- Thermal Stress (80°C, 48h) : Oxidative decomposition generates trace aldehydes (detectable by GC-MS with derivatization) .
- Stabilization Strategies : Buffer solutions (pH 6–7) and antioxidants (0.1% BHT) reduce degradation rates .
Q. What approaches resolve contradictions in reported biological activity data for derivatives of this compound?
- Data Reconciliation :
- Assay Validation : Cross-test activity in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, confirm adenosine receptor modulation via cAMP ELISA and calcium flux assays .
- Batch Analysis : Compare impurity profiles (HPLC-MS) across studies to rule out byproduct interference (e.g., diketopiperazine dimers) .
- Meta-Analysis : Apply multivariate regression to correlate structural modifications (e.g., substituents at C2) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
